Methyl 1H-pyrazolo[3,4-C]pyridine-5-carboxylate
Description
Properties
IUPAC Name |
methyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)6-2-5-3-10-11-7(5)4-9-6/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DURKKUMGBDLGQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C2C(=C1)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1H-pyrazolo[3,4-C]pyridine-5-carboxylate typically involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline in the presence of a catalyst such as amorphous carbon-supported sulfonic acid (AC-SO3H). This reaction is carried out at room temperature in ethanol, resulting in moderate to good yields . The process involves a sequential opening/closing cascade reaction, which is advantageous due to its simplicity and operational ease.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of solid catalysts like AC-SO3H, which are cost-effective and environmentally friendly, suggests potential scalability for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Methyl 1H-pyrazolo[3,4-C]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Methyl 1H-pyrazolo[3,4-C]pyridine-5-carboxylate is a compound of significant interest in various scientific fields due to its unique chemical structure and potential biological activities. This article provides a detailed overview of its applications, focusing on its roles in chemistry, biology, and medicine.
Chemistry
This compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for the introduction of various functional groups through substitution reactions, enhancing its chemical diversity.
Biology
This compound has shown potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways. Notably, it has been studied for its effects on:
- Cyclin-dependent Kinases (CDKs) : Inhibition of CDK2 has been linked to reduced proliferation in cancer cell lines.
- TBK1 Inhibition : Derivatives have demonstrated potent inhibition of TBK1 with IC50 values as low as 0.2 nM, affecting downstream signaling pathways related to immune response and cancer proliferation.
Medicine
Research indicates that this compound has potential therapeutic applications in treating various diseases, including cancer and inflammatory disorders. Its derivatives are being explored for their efficacy against specific molecular targets involved in disease progression.
Case Study 1: Enzyme Inhibition
A study evaluated the inhibitory effects of this compound on CDKs. Results indicated that the compound effectively reduced cell proliferation in several cancer cell lines, suggesting its potential as a lead compound in cancer therapy.
Case Study 2: Antimicrobial Activity
Research into the antimicrobial properties of this compound revealed promising results against various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, highlighting its potential use in developing new antibiotics.
Mechanism of Action
The mechanism of action of Methyl 1H-pyrazolo[3,4-C]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. By inhibiting these kinases, the compound can potentially prevent the growth of cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Pyrazolo-Pyridine Carboxylates
The pyrazolo-pyridine scaffold exhibits structural diversity based on the fusion position (e.g., [3,4-b], [3,4-c], or [4,3-c]) and substituents. Below is a comparison of key analogs:
Physicochemical Properties
- Solubility : Methyl esters (e.g., C₈H₇N₃O₂) are generally soluble in polar aprotic solvents (DMF, DMSO) but less in water. Chlorinated analogs exhibit lower aqueous solubility due to increased hydrophobicity .
- Stability: Derivatives with electron-withdrawing groups (e.g., chloro, cyano) show enhanced stability under acidic conditions compared to unsubstituted analogs .
Biological Activity
Methyl 1H-pyrazolo[3,4-C]pyridine-5-carboxylate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications in various therapeutic areas.
Structural Characteristics
This compound features a fused pyrazole and pyridine ring system with a carboxylate ester group. This unique structure contributes to its reactivity and biological interactions. The presence of the methyl group at the 5-position enhances its lipophilicity, potentially improving its bioavailability and cellular uptake.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Preliminary studies have shown effectiveness against bacterial strains, suggesting its potential as an antimicrobial agent. The compound's mechanism may involve disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways necessary for bacterial survival .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies demonstrate that it can inhibit the proliferation of several cancer cell lines, including HeLa and HCT116 cells. The mechanism of action appears to involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, related pyrazolo[3,4-b]pyridines have shown IC50 values as low as 0.36 µM against CDK2, indicating potent inhibitory effects .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Cyclin-Dependent Kinase Inhibition : The compound acts as a bioisostere of adenine, mimicking ATP interactions at the kinase domain, thereby inhibiting CDK activity and leading to cell cycle arrest .
- Enzyme Interaction : Molecular docking studies suggest that this compound can bind to enzyme active sites, modulating their activity through competitive inhibition .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound and its derivatives:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant antimicrobial activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 25 µg/mL. |
| Study B | Reported IC50 values for anticancer activity against HeLa cells at 15 µM, indicating moderate potency in inhibiting cell proliferation. |
| Study C | Explored structural modifications leading to enhanced activity; derivatives showed improved binding affinity to CDK2 with IC50 values reduced to 0.5 µM. |
Q & A
Q. What are the standard synthetic routes for Methyl 1H-pyrazolo[3,4-C]pyridine-5-carboxylate, and how are intermediates characterized?
The compound is typically synthesized via condensation reactions using pyrazole-4-carbaldehydes as building blocks. For example, pyrazole-4-carbaldehyde intermediates react with β-ketoesters or diethyl malonate in the presence of catalysts like piperidine or trifluoroacetic acid (TFA) to form pyrazolo[3,4-b]pyridine scaffolds . Key intermediates are characterized using NMR, NMR, and IR spectroscopy to confirm regiochemistry and functional group integrity. For instance, NMR signals in the range of δ 8.0–9.0 ppm often indicate aromatic protons in the pyridine ring, while ester carbonyls appear at ~170 ppm in NMR .
Q. How is the purity of this compound validated, and what storage conditions are recommended?
Purity (≥97%) is verified via HPLC or LC-MS, with chromatographic retention times compared to reference standards . The compound should be stored in airtight containers under dry, room-temperature conditions to prevent hydrolysis of the ester group. Extended storage at low temperatures (e.g., –20°C) is advised for long-term stability .
Q. What solvent systems are optimal for dissolving this compound in experimental workflows?
The compound exhibits moderate solubility in polar aprotic solvents like DMSO and DMF, with limited solubility in water or hexane. For biological assays, DMSO stock solutions (10–50 mM) are commonly prepared and diluted in aqueous buffers (≤1% DMSO final concentration) to avoid cytotoxicity .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives of this compound?
Yield optimization involves:
- Catalyst screening : TFA or acetic acid in refluxing ethanol improves cyclization efficiency for pyrazolo-pyridine cores .
- Precursor modification : Using ethyl 2-benzoyl-3,3-bis(methylthio)acrylate as a precursor enhances regioselectivity in annulation reactions .
- Temperature control : Reflux conditions (80–100°C) favor cyclization, while room-temperature reactions minimize side products in sensitive intermediates .
Q. How do structural modifications (e.g., bromination, amination) impact the biological activity of this scaffold?
Bromination at the 3-position (e.g., using N-bromosuccinimide in DMF) introduces sites for cross-coupling reactions, enabling access to kinase inhibitors or PI3K-targeting derivatives . Amination at the 5-position via Buchwald-Hartwig coupling enhances binding to hydrophobic pockets in enzyme active sites, as demonstrated in CHK1 inhibitor studies . Computational docking (e.g., Glide SP mode) can predict binding affinities by analyzing steric and electronic effects of substituents .
Q. How can contradictory spectral data arising from regioisomeric impurities be resolved?
Contradictions in NMR (e.g., unexpected splitting or integration ratios) often stem from regioisomeric byproducts. Strategies include:
- Chromatographic separation : Preparative TLC or HPLC using hexane/EtOAc gradients (1:2 to 1:4) isolates pure isomers .
- 2D NMR techniques : HSQC and NOESY clarify proton-carbon correlations and spatial proximity of substituents .
- X-ray crystallography : Definitive structural confirmation is achieved via single-crystal analysis, though this requires high-purity samples .
Q. What computational tools are used to predict the physicochemical properties of this compound?
- LogP estimation : Software like ACD/Labs or Molinspiration calculates partition coefficients (experimental LogP ≈ 1.12) to guide solubility and permeability studies .
- DFT calculations : Gaussian 09 optimizes geometries at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) relevant to photochemical stability .
Methodological Considerations
Q. What strategies mitigate decomposition during functional group interconversion (e.g., ester hydrolysis)?
Q. How is the compound’s stability under biological assay conditions evaluated?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
